8-Hydroxyquinoline-5-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-hydroxyquinoline-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-7-3-4-9(13)10-8(7)2-1-5-12-10/h1-5,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYLRFFZJAAGMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90603049 | |
| Record name | 8-Hydroxyquinoline-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90603049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5852-79-9 | |
| Record name | 8-Hydroxy-5-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5852-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Hydroxyquinoline-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90603049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Coordination Chemistry and Metal Complexation Studies
Synthesis and Structural Characterization of Metal Complexes:There is no available literature describing the synthesis or structural characterization of metal complexes specifically with 8-Hydroxyquinoline-5-carbonitrile, including complexes with transition metals, main group elements, or lanthanides.
Stoichiometric Investigations of Metal-Ligand Ratios:No experimental data on the stoichiometric ratios of metal complexes formed with this particular ligand could be located.
Substituting information from other 8-hydroxyquinoline (B1678124) derivatives would violate the explicit instructions to focus solely on "this compound" and would amount to scientific inaccuracy. Therefore, the request cannot be fulfilled at this time.
Proposed Geometries of Metal-8-Hydroxyquinoline-5-carbonitrile Complexes (e.g., Octahedral, Square Planar)
It is proposed that this compound would form complexes with similar geometries. For instance, with divalent metal ions (M²⁺), it would likely form complexes with a 1:2 metal-to-ligand ratio (ML₂). In such cases, two bidentate this compound ligands would occupy four coordination sites around the metal center. The final geometry would then be determined by the coordination preferences of the metal ion and the presence of any additional ligands, such as water molecules.
Octahedral Geometry: Many metal ions, including Co(II) and Ni(II), typically favor a six-coordinate, octahedral geometry. scirp.orgscirp.org In the absence of other coordinating ligands, the remaining two coordination sites in an ML₂ complex can be occupied by solvent molecules, such as water, leading to the formation of a distorted octahedral complex. scirp.orgscirp.org This is a common coordination mode for many 8-hydroxyquinoline derivatives.
Square Planar Geometry: Certain metal ions, most notably Cu(II), have a strong preference for a four-coordinate, square planar geometry. scirp.orgscirp.org In these cases, the two this compound ligands would arrange themselves in a plane around the central copper ion.
The following table summarizes the proposed geometries for metal complexes of this compound based on the observed geometries of complexes with the parent 8-hydroxyquinoline.
| Metal Ion | Proposed Geometry | Coordination Number | General Formula |
|---|---|---|---|
| Co(II) | Octahedral (with solvent molecules) | 6 | [Co(this compound)₂(H₂O)₂] |
| Ni(II) | Octahedral (with solvent molecules) | 6 | [Ni(this compound)₂(H₂O)₂] |
| Cu(II) | Square Planar | 4 | [Cu(this compound)₂] |
| Zn(II) | Octahedral or Tetrahedral | 4 or 6 | [Zn(this compound)₂] or [Zn(this compound)₂(H₂O)₂] |
Ligand Design and Isosteric Replacement Strategies in Metal-Binding Isosteres
Ligand design and isosteric replacement are crucial strategies in medicinal chemistry to optimize the properties of a lead compound, such as its binding affinity, selectivity, and pharmacokinetic profile. nih.gov In the context of metal-binding compounds like 8-hydroxyquinoline derivatives, these strategies are employed to fine-tune their interaction with target metalloenzymes. nih.gov
Isosteric replacement involves the substitution of a functional group with another group that has similar steric and electronic properties. This can lead to improved biological activity and reduced side effects. For this compound, several isosteric replacement strategies could be envisioned to modulate its metal-binding and pharmacological properties.
One key area for isosteric replacement in this compound would be the nitrile (-C≡N) group at the 5-position. The nitrile group is a polar, electron-withdrawing group. Isosteric replacements for the nitrile group could include:
Halogens (e.g., -Cl, -F): Halogens are common isosteres for various functional groups. They are electron-withdrawing and can alter the lipophilicity and electronic properties of the quinoline (B57606) ring, thereby influencing the metal-binding affinity.
Trifluoromethyl group (-CF₃): This group is a well-known bioisostere for a nitrile group due to its similar size and strong electron-withdrawing nature.
Other small, polar, or non-polar groups: Depending on the desired properties, other groups such as an acetyl group (-COCH₃) or a small alkyl group could be considered.
Another strategy in ligand design involves modifications to the quinoline scaffold itself. While retaining the core 8-hydroxyquinoline structure essential for metal chelation, isosteric replacement of the carbon atoms in the quinoline ring with nitrogen atoms could be explored. This would lead to related heterocyclic systems like quinazolines, which have been investigated as metal-binding isosteres of 8-hydroxyquinoline. nih.gov
The goal of these ligand design and isosteric replacement strategies would be to create a library of this compound analogs. These analogs could then be screened for their metal-binding properties and biological activity to identify compounds with improved therapeutic potential.
The following table outlines potential isosteric replacements for the nitrile group in this compound and the rationale for their consideration.
| Original Group (at 5-position) | Potential Isosteric Replacement | Rationale for Replacement |
|---|---|---|
| -C≡N (Nitrile) | -Cl, -F (Halogens) | Similar size, electron-withdrawing, modulates lipophilicity. |
| -CF₃ (Trifluoromethyl) | Bioisostere with strong electron-withdrawing properties. | |
| -COCH₃ (Acetyl) | Maintains polarity and can act as a hydrogen bond acceptor. |
Research Applications in Materials Science and Catalysis
Applications in Organic Electronics and Optoelectronics
The 8-hydroxyquinoline (B1678124) (8-HQ) moiety is a cornerstone in the field of organic electronics, primarily due to its ability to form stable, highly fluorescent metal complexes.
Derivatives of 8-hydroxyquinoline are widely utilized in Organic Light-Emitting Diodes (OLEDs) as both electron-transporting and light-emitting materials. scirp.orgmdpi.com The archetypal example is tris(8-hydroxyquinolinato)aluminum (Alq3), which was one of the first materials to enable the fabrication of efficient and stable OLEDs. researchgate.net Metal complexes of 8-HQ, often called metalloquinolates, possess high thermal stability, excellent film-forming properties, and strong electroluminescence. scispace.com
The functionality of these materials stems from the 8-hydroxyquinoline ligand, which facilitates the formation of robust metal complexes with suitable energy levels for electron injection and transport. scirp.orgnih.gov For instance, bis(8-hydroxyquinoline) zinc (Znq2) is another prominent complex known for its high electroluminescence quantum yield and good thermal stability, making it a candidate for low-operating-voltage OLEDs. nih.gov The introduction of different substituents onto the 8-HQ ring, such as the styryl group or carbazole, can tune the emission color and improve charge carrier recombination, leading to enhanced device performance. nih.gov While specific performance metrics for OLEDs based exclusively on 8-Hydroxyquinoline-5-carbonitrile are not extensively detailed, the fundamental properties of the 8-HQ core suggest its potential in this domain, with the electron-withdrawing carbonitrile group expected to modulate the electronic and photophysical properties of its corresponding metal complexes.
Development of Fluorescent Chemosensors for Metal Ion Detection
The inherent fluorescence of the 8-hydroxyquinoline scaffold and its pronounced changes upon metal chelation make it an ideal platform for designing fluorescent chemosensors. mdpi.comnih.gov These sensors are used for the sensitive and selective detection of various metal ions that are significant in biological and environmental contexts. nih.govsigmaaldrich.com The principle of detection relies on the bidentate (N, O) chelating pocket of 8-HQ, which binds to metal ions. researchgate.net This binding event often leads to a significant enhancement of fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF). nih.gov The increased rigidity of the molecule upon complexation restricts non-radiative decay pathways, resulting in a "turn-on" fluorescent response. mdpi.comnih.gov
Derivatives of 8-HQ have been successfully developed into chemosensors for a wide array of metal ions, including Al³⁺, Zn²⁺, Cd²⁺, Pb²⁺, and Hg²⁺. researchgate.netnih.gov For example, 8-hydroxyquinoline benzoates have been shown to be effective sensors for transition metal ions like Hg²⁺ and Cu²⁺, where metal binding blocks the radiationless transitions and "switches on" the fluorescence. nih.gov Similarly, dansyl-functionalized 8-HQ derivatives have demonstrated high selectivity for Fe³⁺ by producing a considerable fluorescence quenching effect. The nitrile group in this compound, being strongly electron-withdrawing, would influence the electronic structure of the quinoline (B57606) ring and the binding affinity towards different metal ions, thereby tuning the selectivity and sensitivity of the sensor.
Table 1: Examples of Metal Ion Detection by 8-Hydroxyquinoline-Based Fluorescent Chemosensors This table summarizes findings for various 8-HQ derivatives, illustrating the platform's versatility.
| 8-HQ Derivative Type | Target Metal Ion(s) | Sensing Principle | Reference |
|---|---|---|---|
| General 8-HQ Moiety | Al³⁺, Zn²⁺, Cd²⁺, Fe³⁺, Hg²⁺, Cu²⁺ | Complex formation leading to fluorescence changes | researchgate.netnih.gov |
| 8-Hydroxyquinoline Benzoates | Hg²⁺, Cu²⁺ | Fluorescence enhancement upon metal binding | nih.gov |
| 8-Hydroxyquinoline Dansylates | Fe³⁺ | Fluorescence quenching upon metal binding | |
| Benzothiazole-Quinoline Triazole | Fe³⁺ | Selective fluorescence decrease with a detection limit of 0.64 μM | researchgate.net |
Corrosion Inhibition Studies on Metal Surfaces
Derivatives of 8-hydroxyquinoline are recognized as highly effective corrosion inhibitors for various metals and alloys, such as steel and aluminum, particularly in acidic environments. sigmaaldrich.comrsc.org Their efficacy is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. rsc.org
The primary mechanism of corrosion inhibition by 8-HQ derivatives is their adsorption onto the metal surface. rsc.org This adsorption is a spontaneous process involving both physical and chemical interactions (physiochemisorption). rsc.org The key interactions include:
Coordination Bonding: The non-bonding electrons of the nitrogen and oxygen heteroatoms in the 8-HQ ring coordinate with the vacant d-orbitals of the metal atoms on the surface.
Pi-Electron Interaction: The π-electrons of the aromatic quinoline ring system interact with the metal surface. sigmaaldrich.com
Molecular dynamics simulations and theoretical studies have shown that 8-HQ derivatives tend to adsorb in a flat, parallel orientation on the metal surface, maximizing surface coverage. The adsorption process generally follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of inhibitor molecules on the metal. rsc.org
The effectiveness of 8-HQ derivatives as corrosion inhibitors is quantified using electrochemical techniques.
Potentiodynamic Polarization (PP): Polarization studies consistently show that 8-HQ derivatives act as mixed-type inhibitors. This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. rsc.org
Electrochemical Impedance Spectroscopy (EIS): EIS measurements reveal that the presence of the inhibitor significantly increases the charge-transfer resistance at the metal-electrolyte interface. This is visualized as a larger semicircle in the Nyquist plot, confirming the formation of a protective film that hinders the corrosion process.
Table 2: Inhibition Efficiency of Various 8-Hydroxyquinoline Derivatives on Steel in 1 M HCl
| Inhibitor Compound | Concentration | Inhibition Efficiency (IE%) | Reference |
|---|---|---|---|
| 5-propoxymethyl-8-hydroxyquinoline (PMHQ) | 10⁻³ M | 94% | |
| (8-hydroxyquinolin-5-yl)methyl-4-chlorobenzoate (Q1) | 10⁻³ M | 96% | sigmaaldrich.com |
| Ethyl 4-amino-1-((8-hydroxyquinolin-5-yl)methyl)-1H-1,2,3-triazole-5-carboxylate (EHTC) | 10⁻³ M | 91% | |
| 5-[(dodecylthio)methyl]-8-quinolinol | Not Specified | 98.71% |
Catalytic Applications of this compound and its Complexes
While 8-hydroxyquinoline and its derivatives are extensively used as ligands and in materials applications, their direct use as catalysts is a more specialized area. The parent compound, 8-hydroxyquinoline, can serve as a substrate in catalytic reactions, such as its clean oxidation to quinoline-5,8-dione using silica-supported iron phthalocyanine (B1677752) catalysts. It has also been used as a co-catalyst or ligand in certain reactions, for instance, in copper-catalyzed N-arylation reactions. Metal complexes derived from 8-hydroxyquinoline scaffolds are being explored for various catalytic activities, leveraging the stable coordination environment provided by the ligand to the active metal center. However, based on the reviewed literature, specific studies detailing the catalytic applications of this compound or its distinct metal complexes as the primary catalyst are not widely documented. This remains an area with potential for future research, exploring how the electronic influence of the nitrile group might modulate the catalytic activity of its metal complexes.
Homogeneous and Heterogeneous Catalysis
There is currently a lack of specific research detailing the use of this compound as either a homogeneous or heterogeneous catalyst. The broader family of 8-hydroxyquinoline compounds are known to act as potent bidentate chelating ligands, forming stable complexes with a variety of metal ions. researchgate.netnih.govnih.gov These metal complexes, in turn, have been explored for their catalytic potential in a range of chemical transformations. However, specific data on the catalytic performance of complexes derived from this compound, or its application in heterogeneous systems, such as being supported on solid matrices, is not described in the available literature.
Oxidation Reactions (e.g., hydrocarbons, alcohols)
Similarly, there is no specific information available regarding the application of this compound in the catalytic oxidation of hydrocarbons or alcohols. Studies on other 8-hydroxyquinoline derivatives have shown their potential in oxidation catalysis. For instance, silica-supported iron tetrasulfophthalocyanine catalysts have been used for the clean catalytic oxidation of 8-hydroxyquinoline itself to quinoline-5,8-dione. wikipedia.orgnih.gov This research, however, does not extend to the use of this compound as a catalyst for the oxidation of other substrates like hydrocarbons and alcohols. The influence of the nitrile group at the 5-position on the electronic properties and catalytic activity of the 8-hydroxyquinoline scaffold in such reactions has not been documented.
Mechanistic Biological Investigations in Vitro and Molecular Level
In Vitro Studies on Cellular Interactions and Enzyme Inhibition
The unique structural features of the 8-hydroxyquinoline (B1678124) scaffold, particularly its ability to chelate metal ions, have prompted extensive research into its biological activities. The introduction of a carbonitrile group at the 5-position is anticipated to modulate its electronic properties and, consequently, its interactions with biological targets. This section delves into the in vitro and molecular-level investigations of 8-hydroxyquinoline-5-carbonitrile and its closely related analogs, focusing on their cellular interactions and enzyme inhibitory potential.
Modulation of Metal-Dependent Biological Processes via Chelation
The defining characteristic of 8-hydroxyquinoline and its derivatives is their potent metal-chelating capability. researchgate.net This property is central to their biological effects, as the homeostasis of metal ions is crucial for numerous physiological processes. researchgate.netelsevierpure.com An imbalance in metal ion concentrations is implicated in the pathology of various diseases, including neurodegenerative disorders. researchgate.netelsevierpure.com
8-hydroxyquinoline derivatives, by acting as chelators, can restore metal balance, which is a key mechanism of their therapeutic potential. nih.gov These compounds can sequester excess metal ions, preventing their participation in detrimental reactions, such as the generation of reactive oxygen species (ROS) through Fenton-like reactions. researchgate.net Furthermore, the lipophilic nature of the 8-hydroxyquinoline core facilitates its passage through cellular membranes, allowing it to exert its effects intracellularly. youtube.com The reversible nature of the metal-ligand binding allows these compounds to act as metal chaperones, redistributing essential metal ions from areas of high concentration to those where they are depleted. youtube.com This dual function of preventing metal-induced toxicity and restoring metal homeostasis underscores the therapeutic potential of this class of compounds. researchgate.netyoutube.com
Investigation of Enzyme Inhibitory Activity
The ability of 8-hydroxyquinoline derivatives to chelate metal ions is also fundamental to their capacity to inhibit various metalloenzymes.
2-oxoglutarate-dependent enzymes:
Research has demonstrated that 8-hydroxyquinoline derivatives can act as inhibitors of 2-oxoglutarate (2OG)-dependent oxygenases. nih.govnih.gov A notable example is 5-carboxy-8-hydroxyquinoline (IOX1), a structural analog of this compound, which has been identified as a broad-spectrum inhibitor of this enzyme superfamily. nih.govnih.govrsc.org IOX1 has shown activity against transcription factor hydroxylases, various subfamilies of 2OG-dependent histone demethylases, and nucleic acid demethylases. nih.govnih.gov Crystallographic studies have revealed that IOX1 can induce the translocation of the active site metal ion in these enzymes, a rare phenomenon for protein ligands. nih.govnih.gov The inhibitory action of these compounds is often competitive with the 2OG co-substrate. nih.govresearchgate.net
Matrix Metalloproteinases (MMPs):
Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various diseases, including cancer. nih.gov 8-hydroxyquinoline derivatives have been investigated as MMP inhibitors due to their zinc-chelating properties. nih.govnih.gov Studies have shown that certain derivatives can inhibit MMP-2 and MMP-9 with IC₅₀ values in the submicromolar to micromolar range. nih.gov For instance, some 8-hydroxyquinoline derivatives have demonstrated potent inhibitory activity against MMP-2 and MMP-9. nih.gov
Cholinesterases:
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a therapeutic strategy for Alzheimer's disease. nih.govnih.gov Several 8-hydroxyquinoline derivatives have been synthesized and evaluated as cholinesterase inhibitors. nih.govnih.govmdpi.com Some hybrids of 8-hydroxyquinoline have shown selective inhibition of human butyrylcholinesterase at micromolar concentrations. nih.gov For example, certain functionalized quinolinones have displayed potent and selective non-competitive inhibition of human acetylcholinesterase with IC₅₀ values in the nanomolar range. mdpi.com
Table 1: Inhibitory Activity of Selected 8-Hydroxyquinoline Analogs on Various Enzymes
| Compound/Analog | Enzyme | IC₅₀/Activity | Source |
| 5-carboxy-8-hydroxyquinoline (IOX1) | 2-Oxoglutarate Oxygenases | Broad-spectrum inhibitor | nih.govnih.gov |
| 8-hydroxyquinoline derivatives | MMP-2 / MMP-9 | Submicromolar to micromolar IC₅₀ values | nih.gov |
| 8-hydroxyquinoline-based hybrids | Butyrylcholinesterase (human) | Micromolar inhibition | nih.gov |
| Functionalized Quinolinones | Acetylcholinesterase (human) | IC₅₀ = 0.29 µM; Ki = 79 nM | mdpi.com |
| 8-hydroxyquinoline derivatives | Acetylcholinesterase/Butyrylcholinesterase | IC₅₀ values ranging from 8.80 to 26.50 µM | nih.gov |
Studies on Anti-Proliferative Mechanisms in Cell Lines
The anti-proliferative effects of 8-hydroxyquinoline derivatives have been documented in various cancer cell lines, with mechanisms often linked to apoptosis induction and inhibition of cell proliferation.
Apoptosis Induction: The induction of apoptosis, or programmed cell death, is a key mechanism of many anticancer agents. 8-hydroxyquinoline derivatives have been shown to induce apoptosis in cancer cells. nih.gov For instance, certain copper(II) complexes of 8-hydroxyquinoline hydrazones have been found to induce high rates of apoptosis in malignant melanoma (A-375) and lung (A-549) cancer cells, which is associated with the induction of oxidative stress and DNA damage. nih.gov
Proliferation Inhibition: 8-hydroxyquinoline derivatives can inhibit the proliferation of cancer cells. nih.govresearchgate.net The cytotoxic effects of these compounds have been evaluated against various human cancer cell lines, with some derivatives showing potent antiproliferative activity. nih.gov For example, a protected sugar derivative of 8-hydroxyquinoline exhibited high selectivity and potent antiproliferative activity against ovarian cancer cells (OVCAR-03) with a GI₅₀ value of less than 0.25 μg/mL, which was more active than the reference drug doxorubicin. nih.gov
Table 2: Anti-proliferative Activity of Selected 8-Hydroxyquinoline Analogs
| Compound/Analog | Cell Line | IC₅₀/GI₅₀ | Source |
| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B | MTS₅₀ = 6.25±0.034 μg/mL | researchgate.net |
| 8-hydroxyquinoline-hydrazone copper(II) complexes | A-375 (melanoma), A-549 (lung) | Low micromolar IC₅₀ values | nih.gov |
| Protected sugar derivative of 8-hydroxyquinoline | OVCAR-03 (ovarian) | GI₅₀ < 0.25 μg/mL | nih.gov |
Antimicrobial Mechanism Research
8-hydroxyquinoline and its derivatives have a long history of use as antimicrobial agents, exhibiting both antibacterial and antifungal properties. researchgate.netnih.govresearchgate.netacs.org
The primary mechanism of their antimicrobial action is attributed to their metal-chelating ability. researchgate.netmdpi.com By sequestering essential metal ions, these compounds can disrupt crucial microbial enzymatic functions and interfere with cellular processes. researchgate.net The formation of a complex between 8-hydroxyquinoline and a metal ion, such as copper or iron, can enhance its antimicrobial activity. mdpi.com This is exemplified by the Fe(8-hydroxyquinoline)₃ complex, which demonstrates a dual mechanism of action by transporting Fe(III) across the bacterial membrane and simultaneously chelating other essential intracellular metal ions. mdpi.com
In terms of their antifungal action, 8-hydroxyquinoline derivatives have been shown to target the fungal cell wall and compromise the functional integrity of the cytoplasmic membrane. researchgate.netnih.gov For example, clioquinol (B1669181), a well-known 8-hydroxyquinoline derivative, can damage the cell wall of Candida albicans and inhibit the formation of pseudohyphae. researchgate.netnih.gov Other derivatives, such as 8-hydroxy-5-quinolinesulfonic acid, appear to act primarily by disrupting the cytoplasmic membrane. researchgate.netnih.gov
Neuroprotection Studies Focused on Metal Chelation Mechanisms
The role of metal ion dyshomeostasis in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's disease has made metal chelation a promising therapeutic strategy. researchgate.netelsevierpure.com 8-hydroxyquinoline derivatives, with their ability to cross the blood-brain barrier and chelate metal ions, have been extensively studied for their neuroprotective effects. researchgate.netyoutube.comnih.govnih.gov
In the context of Alzheimer's disease, these compounds can chelate excess copper and zinc ions that are involved in the aggregation of amyloid-beta (Aβ) peptides, a hallmark of the disease. nih.gov By sequestering these metal ions, 8-hydroxyquinoline derivatives can inhibit the formation of toxic Aβ oligomers and plaques. nih.gov Furthermore, their ability to act as metal chaperones allows for the redistribution of essential metals, potentially restoring neuronal function. youtube.com
In models of Parkinson's disease, 8-hydroxyquinoline derivatives have shown protective effects against neuronal cell death. nih.gov Clioquinol, for instance, has demonstrated protection against cell death in both in vivo and in vitro models of the disease. nih.gov The neuroprotective mechanism is linked to the modulation of intracellular calcium levels and the reduction of calpain expression, an enzyme involved in cell death pathways. nih.gov
Future Research Directions and Unexplored Avenues
Development of Advanced Synthetic Methodologies for Sustainable Production
The synthesis of 8-hydroxyquinoline (B1678124) derivatives has traditionally relied on established methods like the Skraup and Friedlander reactions, which involve harsh conditions. scispace.comchemicalbook.com A known method for producing 8-Hydroxyquinoline-5-carbonitrile involves the hydrolysis of a precursor under reflux conditions. rsc.org Future research must prioritize the development of more sustainable and efficient synthetic routes.
Advanced methodologies that warrant investigation include:
Microwave-Assisted Synthesis: This technique has been successfully applied to other 8-hydroxyquinoline derivatives, often resulting in shorter reaction times, higher yields, and cleaner reaction profiles. mdpi.com Applying this to the synthesis of this compound could offer a significant improvement in efficiency and energy consumption.
Green Solvents and Catalysts: Moving away from traditional organic solvents towards water or bio-based solvents, coupled with the use of reusable and non-toxic catalysts, is crucial. Research into copper-catalyzed reactions for other quinolines suggests that catalytic routes could be developed for more environmentally benign production. nih.gov
Continuous Flow Chemistry: Implementing continuous flow processes could enhance safety, scalability, and consistency in the production of this compound, making it more viable for industrial applications.
A comparative look at synthetic methods for related compounds highlights the potential for improvement:
| Synthesis Method | Typical Conditions | Potential Advantages for Sustainable Production |
| Traditional (Skraup) | Concentrated sulfuric acid, high temperatures (e.g., 130-140°C) chemicalbook.com | Well-established, high-throughput |
| Microwave-Assisted | Shorter reaction times (minutes vs. hours), often solvent-free or with green solvents mdpi.com | Reduced energy consumption, higher efficiency |
| Catalytic (e.g., Suzuki Coupling) | Palladium or copper catalysts, used for introducing substituents scispace.com | High selectivity, milder conditions |
Future efforts should focus on adapting and optimizing these modern techniques for the specific, sustainable synthesis of this compound.
Exploration of Novel Coordination Complexes for Emerging Technologies
The 8-hydroxyquinoline (8-HQ) scaffold is a renowned chelating agent, forming stable complexes with a vast array of metal ions including Al³⁺, Fe³⁺, Cu²⁺, and Zn²⁺. nih.govresearchgate.netnih.gov These complexes are foundational to various technologies, most notably as emitters in Organic Light-Emitting Diodes (OLEDs) and as fluorescent chemosensors. rroij.comresearchgate.net The aluminum complex, Tris(8-hydroxyquinolinato)aluminium (Alq3), is a classic example of a highly stable and efficient OLED material. rroij.com
The introduction of the electron-withdrawing carbonitrile group at the 5-position is expected to significantly modulate the electronic structure and coordinating properties of the 8-HQ ligand. This presents a compelling avenue for creating novel coordination complexes with tailored properties for emerging technologies.
Future research should focus on:
Systematic Synthesis of Complexes: A systematic investigation into the coordination of this compound with various transition metals, lanthanides, and main group elements is needed.
Photophysical Properties: Characterizing the luminescence, quantum yield, and stability of these new complexes is essential. The nitrile group could alter the emission wavelengths and efficiencies, potentially leading to new phosphors and emitters for next-generation displays and lighting.
Catalytic Activity: The unique electronic environment created by the nitrile group might impart novel catalytic properties to the metal center, opening up applications in organic synthesis and industrial processes.
Selective Metal Separation: Functionalized 8-hydroxyquinolines have recently been explored for the challenging task of separating rare earth elements. nih.gov The specific coordination properties of the 5-carbonitrile derivative could be tailored for the selective precipitation and recovery of critical metals from electronic waste, contributing to a circular economy.
The table below summarizes the established applications of 8-HQ complexes, suggesting the potential for the 5-carbonitrile derivative.
| Metal Ion | 8-HQ Complex Application | Potential for 5-Carbonitrile Derivative |
| Aluminum (Al³⁺) | OLED Emitter (e.g., Alq3) rroij.com | Tuned emission color and improved efficiency for OLEDs |
| Iron (Fe³⁺) | Selective precipitation and separation nih.gov | Enhanced selectivity in hydrometallurgy and recycling |
| Dysprosium (Dy³⁺) / Neodymium (Nd³⁺) | Separation of rare earth elements nih.gov | Novel ligands for critical materials recycling |
| Chromium (Cr³⁺) | Heavy metal chelation and sensing nih.gov | Development of new sensors for environmental monitoring |
| Zinc (Zn²⁺) | Fluorescent chemosensors scispace.com | Probes with altered selectivity and sensitivity |
Deepening Mechanistic Understanding Through Integrated Computational and Experimental Approaches
A deep understanding of the electronic structure, reactivity, and interaction mechanisms of this compound is fundamental to its rational design for specific applications. While extensive experimental data exists for the parent 8-HQ and its halogenated derivatives, the 5-carbonitrile variant remains largely unexplored. nih.govresearchgate.net
Future research should employ an integrated strategy combining state-of-the-art computational modeling with empirical spectroscopic analysis.
Computational Chemistry: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can predict key properties. These methods have been used to investigate the reactive properties, spectroscopic behavior, and non-linear optical (NLO) potential of related molecules like 5-chloro-8-hydroxyquinoline. researchgate.net Similar studies on the 5-carbonitrile derivative would provide invaluable insights into its molecular orbital energies, electron affinity, ionization potential, and the stability of its zwitterionic form. rroij.comchemrxiv.org
Spectroscopic Analysis: Advanced spectroscopic techniques, including NMR, IR, and UV-Vis, are needed to validate the computational models. These experiments can probe the formation of metal complexes in solution and characterize the electronic transitions that govern the compound's optical properties. mdpi.com
Mechanistic Probes: Combining these approaches can elucidate the mechanisms behind its metal chelation, its potential catalytic cycles, and its photophysical behavior. Understanding how the nitrile group influences charge distribution and hyperconjugative interactions is key to predicting its behavior. researchgate.net
Elucidation of Structure-Function Relationships for Tailored Applications
The functional properties of 8-hydroxyquinoline derivatives are highly dependent on the nature and position of substituents on the quinoline (B57606) ring. nih.gov Studies have shown that introducing electron-withdrawing groups, such as chloro or nitro, at the C5 position can significantly alter the compound's acidity (pKa), lipophilicity, and biological activity. nih.govresearchgate.net
The carbonitrile group is a potent electron-withdrawing substituent, and its impact on the functionality of the 8-HQ scaffold is a critical area for future investigation. A systematic study of structure-function relationships is required to tailor this compound for specific applications.
Key research questions include:
Influence on Acidity and Chelation: How does the 5-carbonitrile group affect the pKa of the phenolic hydroxyl group and the quinolinic nitrogen? This will directly impact the pH range for effective metal chelation and the stability constants of its metal complexes. nih.gov
Modulation of Redox and Optical Properties: What is the effect of the nitrile group on the redox potential and the fluorescence properties of the molecule and its complexes? This is crucial for applications in sensing, electronics, and catalysis. rroij.com
Biological Activity: Substituents at the C5 position are known to influence the antimicrobial and anticancer properties of 8-HQ derivatives. nih.govnih.gov Research is needed to determine if this compound possesses unique biological activities that could be harnessed for therapeutic purposes.
The following table illustrates how different substituents at the C5 position influence the properties of 8-hydroxyquinoline, providing a framework for predicting the behavior of the 5-carbonitrile derivative.
| 5-Position Substituent | Nature | Known Influence | Predicted Impact of 5-Carbonitrile |
| -H (Parent 8-HQ) | Neutral | Baseline chelator, fluorescent with metals rroij.com | - |
| -Cl (Chloro) | Electron-withdrawing | Decreases pKa, improves anticancer activity nih.gov | Stronger decrease in pKa, potentially enhanced biological activity |
| -NO₂ (Nitro) | Strongly electron-withdrawing | Potent biological activity, modulates complex formation nih.govmdpi.com | Similar or stronger electronic effects, unique complex stability |
| -SO₃H (Sulfonic acid) | Electron-withdrawing, increases polarity | Decreased cytotoxicity, likely due to low cell permeability nih.gov | May offer a balance of strong electronic effects with altered solubility |
By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound, paving the way for its use in advanced materials, sustainable technologies, and novel chemical applications.
Q & A
Q. What are the key structural features of 8-Hydroxyquinoline-5-carbonitrile, and how do they influence its chemical reactivity?
Methodological Answer: The compound consists of a bicyclic quinoline scaffold with a hydroxyl group at position 8 and a nitrile group at position 5. The hydroxyl group exhibits phenolic properties (e.g., forming violet complexes with Fe³⁺ via chelation), while the electron-withdrawing nitrile group enhances electrophilic substitution reactions at adjacent positions. The equilibrium between the hydroxyl and zwitterionic forms (N-protonated) in solution affects its solubility and coordination behavior . For structural confirmation, use IR spectroscopy to identify O–H (3200–3600 cm⁻¹) and C≡N (2200–2250 cm⁻¹) stretches, complemented by UV-Vis spectroscopy to monitor electronic transitions influenced by substituents .
Q. What synthetic strategies are employed to prepare this compound, and how is purity validated?
Methodological Answer: Common routes include:
- Friedel-Crafts acylation : Introduce the nitrile group via electrophilic substitution using AlCl₃ as a catalyst .
- Cyano-dehalogenation : Replace halogen atoms at position 5 with CN⁻ under nucleophilic conditions.
Validate purity via: - High-resolution mass spectrometry (HRMS) for molecular ion confirmation.
- Differential scanning calorimetry (DSC) to assess melting point consistency (e.g., mp 133–137°C for analogous derivatives) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
Methodological Answer: Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer behavior. For example:
- Exact-exchange inclusion : Improves accuracy in predicting ionization potentials and electron affinities .
- Solvent effects : Use polarizable continuum models (PCM) to simulate aqueous or organic environments.
Validate computational results with cyclic voltammetry (CV) to correlate experimental redox potentials with theoretical predictions .
Q. What experimental approaches resolve contradictions in reported coordination geometries of this compound metal complexes?
Methodological Answer: Conflicting data on coordination modes (e.g., monodentate vs. bidentate binding) arise from pH-dependent ligand protonation. Address this via:
- Potentiometric titrations : Determine protonation constants (logβ) to identify dominant species at specific pH values.
- X-ray crystallography : Resolve solid-state structures (e.g., Sn²⁺ complexes show distorted octahedral geometry) .
- EPR spectroscopy : Detect paramagnetic species in Cu²⁺ or Fe³⁺ complexes to infer ligand-field splitting .
Q. How can this compound be functionalized for application in phosphorylation-sensitive chemosensors?
Methodological Answer:
- Click chemistry : Introduce triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to enhance binding affinity for phosphorylated peptides .
- Red-shifted derivatives : Modify the quinoline core with electron-donating groups (e.g., –OCH₃) to shift emission maxima for optical sensing .
Validate sensor performance using fluorescence quenching assays with ATP or phosphorylated proteins, comparing Stern-Volmer constants (KSV) across derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
